

Spectroscopic data (NMR, IR, MS) for 5,8-Difluorochroman-4-one

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Compound of Interest

Compound Name: *5,8-Difluorochroman-4-one*

Cat. No.: *B1428933*

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Abstract

5,8-Difluorochroman-4-one is a key heterocyclic scaffold utilized in the development of novel therapeutic agents and functional materials. Its unique electronic properties, conferred by the difluoro substitution on the aromatic ring, make precise structural verification paramount for its application in complex synthetic pathways. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous characterization of this compound. Designed for researchers and drug development professionals, this document offers not just raw data, but a field-proven perspective on experimental design, data interpretation, and the underlying principles that ensure scientific integrity.

Introduction: The Analytical Imperative for Fluorinated Chromanones

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.^[1] Chromanones, in turn, are a privileged structure class with a wide range of biological activities.^[2] The compound **5,8-Difluorochroman-4-one** merges these two features, creating a valuable building block whose purity and structural identity must be rigorously confirmed. Spectroscopic analysis provides the definitive fingerprint of the molecule, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular mass. This guide establishes the

standard protocols and interpretive logic for ensuring the identity and quality of **5,8-Difluorochroman-4-one**.

Molecular Structure and Numbering Scheme

For clarity and consistency throughout this guide, the following IUPAC numbering scheme for the **5,8-Difluorochroman-4-one** scaffold will be used in all data interpretations.

Caption: IUPAC numbering for the **5,8-Difluorochroman-4-one** core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds. For fluorinated molecules, ¹⁹F NMR provides an additional, highly sensitive probe.^{[3][4]} The analysis of ¹H, ¹³C, and ¹⁹F spectra in concert allows for a complete assignment of the molecule's scaffold.

Experimental Protocol: NMR Spectroscopy

A self-validating NMR experiment begins with meticulous sample preparation and instrument setup.

- Sample Preparation: Accurately weigh 5-10 mg of **5,8-Difluorochroman-4-one** and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.^[5] The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peaks.^{[6][7]}
- Instrument Setup: The spectra should be recorded on a spectrometer operating at a minimum frequency of 400 MHz for ¹H NMR to ensure adequate signal dispersion.
- Data Acquisition:
 - ¹H NMR: A standard single-pulse experiment is used. A sufficient number of scans (typically 8 to 16) are acquired to achieve a good signal-to-noise ratio.
 - ¹³C NMR: A proton-decoupled pulse program (e.g., zgpg30) is employed to simplify the spectrum to singlets for each unique carbon.^[8] Due to the low natural abundance of ¹³C, a

larger number of scans (e.g., 1024 or more) is required.

- ^{19}F NMR: A standard single-pulse experiment, often with proton decoupling, is used. ^{19}F is a highly sensitive nucleus, so fewer scans are typically needed compared to ^{13}C NMR.[9] [10]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is phase- and baseline-corrected. Chemical shifts (δ) are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).[6]

Data Interpretation and Analysis

The presence of two electron-withdrawing fluorine atoms significantly influences the chemical shifts of the nearby protons and carbons.

The proton spectrum is characterized by two aliphatic methylene groups and two aromatic protons, all exhibiting distinct couplings.

Proton Assignment	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Coupling Constant (J, Hz) (Predicted)	Integration
H2 (α to C=O)	~4.6	t	J = 6.5 Hz	2H
H3 (α to O)	~2.8	t	J = 6.5 Hz	2H
H6	~7.0	t	J(H6-H7) ≈ 8.5 Hz, J(H6-F5) ≈ 8.5 Hz	1H
H7	~6.8	dd	J(H7-H6) ≈ 8.5 Hz, J(H7-F8) ≈ 10.0 Hz	1H

- Causality: The H2 protons are adjacent to the electron-withdrawing carbonyl group and are thus deshielded, appearing downfield around 4.6 ppm. The H3 protons, adjacent to the ether oxygen, appear further upfield. They couple with each other, resulting in two triplets.[11] The aromatic protons (H6, H7) are coupled to each other and also exhibit significant coupling to

the neighboring fluorine atoms (H-F coupling), leading to more complex splitting patterns (triplet and doublet of doublets, respectively).[10]

Proton-decoupled ^{13}C NMR provides a signal for each of the nine unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the carbonyl, ether, and fluorine substituents.

Carbon Assignment	Chemical Shift (δ , ppm) (Predicted)	Multiplicity (from C-F Coupling)
C2	~37	s
C3	~67	s
C4 (C=O)	~190	t (small J)
C4a	~120	d
C5	~158	d ($^{1}\text{JCF} \approx 250$ Hz)
C6	~115	dd
C7	~112	dd
C8	~155	d ($^{1}\text{JCF} \approx 245$ Hz)
C8a	~140	dd

- Causality: The carbonyl carbon (C4) is the most deshielded, appearing far downfield.[12][13] The carbons directly bonded to fluorine (C5, C8) show very large one-bond coupling constants (^{1}JCF), a hallmark of organofluorine compounds, and their chemical shifts are significantly downfield due to the inductive effect of fluorine.[14] Other aromatic carbons show smaller two- or three-bond couplings to fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the key functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

- Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used. A background spectrum of the clean, empty ATR crystal is recorded first.[5]
- Sample Analysis: A small amount of the solid **5,8-Difluorochroman-4-one** is placed directly onto the ATR crystal, and firm contact is ensured using the pressure clamp.
- Data Acquisition: The spectrum is recorded over a range of 4000–400 cm^{-1} . Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.[5]
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

IR Spectral Data and Interpretation

The IR spectrum provides definitive evidence for the ketone and the fluorinated aromatic system.

Wavenumber (cm^{-1})	Assignment	Intensity
~1690	C=O stretch (aromatic ketone)	Strong
~1610, ~1480	C=C stretch (aromatic)	Medium
~1250	C-O stretch (aryl ether)	Strong
~1100	C-F stretch	Strong
~3080	C-H stretch (aromatic)	Medium
~2950	C-H stretch (aliphatic)	Medium

- Causality: The most prominent peak is the strong absorption around 1690 cm^{-1} , which is characteristic of a conjugated ketone carbonyl (C=O) group.[15][16] The strong bands in the 1300-1000 cm^{-1} region are indicative of C-O and C-F stretching vibrations.[17] Aromatic C=C stretching vibrations appear in the 1610-1480 cm^{-1} region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the analyte in a suitable volatile solvent like methanol or acetonitrile.[\[5\]](#)
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used. ESI is a soft ionization technique that typically yields the protonated molecular ion $[M+H]^+$.[\[18\]](#)
- Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or LC-MS. Data is acquired in positive ion mode over a relevant m/z range (e.g., 50-500).
- Data Analysis: The exact mass of the molecular ion is determined and compared to the theoretical mass calculated from the molecular formula.

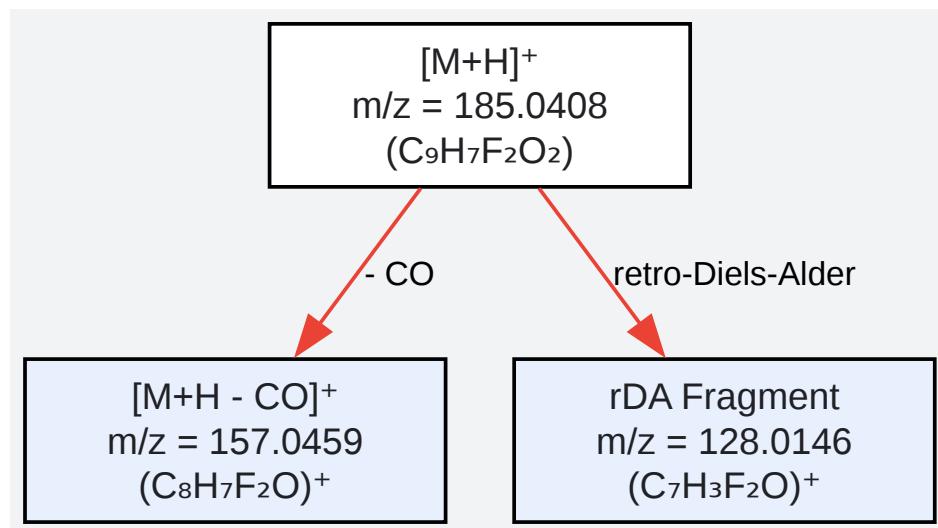
MS Data and Fragmentation Analysis

The molecular formula of **5,8-Difluorochroman-4-one** is $C_9H_6F_2O_2$.

m/z (Predicted)	Ion Formula	Interpretation
185.0408	$[C_9H_7F_2O_2]^+$	Protonated Molecular Ion $[M+H]^+$
157.0459	$[C_8H_6F_2O]^+$	Loss of Carbon Monoxide (CO) from the molecular ion
128.0146	$[C_7H_3F_2O]^+$	Result of retro-Diels-Alder (rDA) fragmentation

- Causality: The primary evidence is the accurate mass of the protonated molecular ion ($[M+H]^+$), which should match the theoretical value for $C_9H_6F_2O_2$ within a few ppm.[\[19\]](#) Chromanones are known to undergo characteristic fragmentation pathways.[\[20\]](#)[\[21\]](#) The two

most expected fragmentation patterns are the loss of a neutral CO molecule from the pyrone ring and a retro-Diels-Alder (rDA) reaction, which cleaves the heterocyclic ring.[22][23]



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Caption: Key fragmentation pathways for **5,8-Difluorochroman-4-one** in ESI-MS.

Conclusion

The structural elucidation of **5,8-Difluorochroman-4-one** is definitively achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the complete atomic connectivity, with ^{19}F NMR serving as a crucial tool for confirming the position of the fluorine substituents. IR spectroscopy rapidly verifies the presence of the key carbonyl functional group, while high-resolution mass spectrometry confirms the elemental composition and provides structural support through predictable fragmentation patterns. The protocols and data interpretations presented in this guide constitute a robust framework for the characterization of this and related fluorinated heterocyclic compounds, ensuring the quality and integrity required for advanced research and development applications.

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